molecular formula C7H8ClNO3 B1283308 Ethyl 5-(chloromethyl)isoxazole-3-carboxylate CAS No. 3209-40-3

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

Cat. No.: B1283308
CAS No.: 3209-40-3
M. Wt: 189.59 g/mol
InChI Key: RNURPQMTRDHCNM-UHFFFAOYSA-N
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Description

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C7H8ClNO3 and a molecular weight of 189.6 g/mol It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(chloromethyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method includes the cyclization of intermediates with hydroxylamine hydrochloride in refluxing methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-(chloromethyl)isoxazole-3-carboxylate involves its interaction with biological targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or modulating receptor function. The isoxazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

  • Ethyl 5-bromoisoxazole-3-carboxylate
  • Ethyl 5-chloro-4-methylisoxazole-3-carboxylate
  • Ethyl 4-methylisoxazole-3-carboxylate
  • Ethyl 5-methylisoxazole-3-carboxylate
  • Ethyl isoxazole-3-carboxylate

Comparison: Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the isoxazole ring provides a stable scaffold for further functionalization, enhancing its utility in medicinal chemistry and materials science .

Properties

IUPAC Name

ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c1-2-11-7(10)6-3-5(4-8)12-9-6/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNURPQMTRDHCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562904
Record name Ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3209-40-3
Record name Ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-chloromethylisoxazole-3-carboxylate
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Synthesis routes and methods I

Procedure details

21.2 g (210 mmol) of triethylamine were added dropwise with stirring to a mixture, cooled to 10-15° C., of 30 g (198 mmol) of ethyl 2-chloro-2-hydroxyiminoacetate and 150 ml of propargyl chloride, stirring was continued for 1 hour at room temperature, water was subsequently added, the mixture was extracted with ether, and the organic phase was dried over magnesium sulfate and evaporated in vacuo in a rotary evaporator. The residue was distilled in vacuo at 0.5 torr, the product distilling over at 116-122° C.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
30 g
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reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 5-hydroxymethyl-isoxazole-3-carboxylic acid ethyl ester (3.00 g, 17.53 mmol) in dry CH2Cl2 (30.0 mL) was treated at 0° C. with Et3N (3.17 mL, 22.79 mmol) followed by DMAP (214 mg, 1.75 mmol) and Ms-Cl (2.04 mL, 26.29 mmol). The reaction mixture was stirred at rt for 4 h before being quenched with water (50 mL), extracted with CH2Cl2 (50 mL) and the combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure to give crude 5-chloromethyl-isoxazole-3-carboxylic acid ethyl ester as an orange oil. A solution of 1.01 g of this crude material in acetone (8.0 mL) was treated, under inert atmosphere (N2) with K2CO3 (1.260 g, 9.12 mmol) followed by 4-nitro-1H-pyrazole (343 mg, 3.04 mmol) and TBA bromide (195 mg, 0.61 mmol). The resulting mixture was stirred at rt overnight. Water (50 mL) and EA (50 mL) were added. The aq. layer was extracted with EA (50 mL) and the combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (50:50 hept-EA) gave the title compound as a yellow oil. TLC: rf (50:50 hept-EA)=0.31. LC-MS-conditions 02: tR=0.86 min.
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
3 g
Type
reactant
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Quantity
3.17 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.04 mL
Type
reactant
Reaction Step Three
Name
Quantity
214 mg
Type
catalyst
Reaction Step Four

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